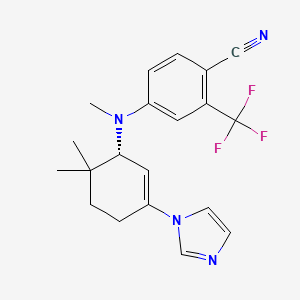
ACSF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artificial cerebrospinal fluid (aCSF) commonly used when sampling from brain interstitial fluid. Closely matches the electrolyte concentrations of CSF and is prepared from high purity water and analytical grade reagents. Microfiltered and sterile. Final ion concentrations (in mM): Na 150; K 3.0; Ca 1.4; Mg 0.8; P 1.0; Cl 155.
Wissenschaftliche Forschungsanwendungen
Preparation and Application Improvements
A study by Wu Zheng et al. (2020) developed a simplified scheme for preparing and applying artificial cerebrospinal fluid (ACSF). They focused on improving experiment efficiency and neurosafety, creating a stable ACSF mixture with prolonged chemical stability and stable pH for up to 24 hours. This innovation aids in clinical and experimental research relating to ACSF (Wu Zheng, C. Yan, T. Chen, & D. Kang, 2020).
Electrophysiological Studies and Brain Damage
J. Dreier et al. (2000) conducted a study using ACSF to explore brain damage due to ischemia. They used ACSF superfused with hemolysis products to induce ischemia in rats, which led to widespread cortical infarction. This study highlights ACSF's role in understanding cerebral ischemia and its effects on brain damage (J. Dreier, N. Ebert, J. Priller, D. Megow, U. Lindauer, R. Klee, U. Reuter, Y. Imai, K. Einhäupl, I. Victorov, & U. Dirnagl, 2000).
Impact on Hippocampal Synaptic Plasticity
F. Kuenzi et al. (2000) investigated the effects of sucrose-based ACSF on hippocampal synaptic plasticity. They found that ACSF preparation significantly reduced long-term potentiation in hippocampal slices, providing insights into ACSF’s impact on synaptic transmission and plasticity (F. Kuenzi, S. Fitzjohn, R. A. Morton, G. Collingridge, & G. Seabrook, 2000).
Enhancing Neuron Viability in Brain Slices
J. Ye et al. (2006) described a method to increase viable neurons in brain slices using glycerol-based ACSF. This technique demonstrated significant improvements in neuron survival compared to normal ACSF, offering a valuable tool for electrophysiological studies (J. Ye, Jingli Zhang, C. Xiao, & J. Kong, 2006).
Integrated Sensor Development
Wenjian Yang et al. (2018) introduced a novel sensor based on silicon-on-insulator microring resonator, utilizing an amplitude comparison sensing function (ACSF). This sensor demonstrates high sensitivity and a fast response, showing potential for various applications, including temperature sensing (Wenjian Yang, Shijie Song, X. Yi, S. Chew, Liwei Li, & L. Nguyen, 2018).
Role in Understanding Synaptic Activity
H. Tamano et al. (2017) studied the physiological significance of extracellular Zn2+ in ACSF. They demonstrated that low nanomolar concentrations of Zn2+ in ACSF are critical for hippocampal presynaptic activity and may vary with age (H. Tamano, Ryusuke Nishio, Yukina Shakushi, Miku Sasaki, Yuta Koike, Misa Osawa, & A. Takeda, 2017).
Exploring Synaptogenesis and LTP
J. Bourne et al. (2007) investigated the effect of ACSF preparation temperature on synapse density in hippocampal slices. They found that warmer preparation maintained synapse density, aiding in the study of synaptic changes related to long-term potentiation (LTP) (J. Bourne, S. Kirov, K. Sorra, & K. Harris, 2007).
Analyzing Epileptiform Activity in Brain Slices
Haiyu Liu et al. (2021) explored the effects of modified ACSF on epileptiform discharges in mouse hippocampal slices. Their findings contribute to understanding the induction and characteristics of epileptiform activity in brain research (Haiyu Liu, Sai Zhang, & Liang Zhang, 2021).
Eigenschaften
Produktname |
ACSF |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.38 |
Synonyme |
Artificial cerebrospinal fluid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



